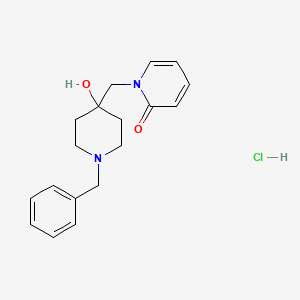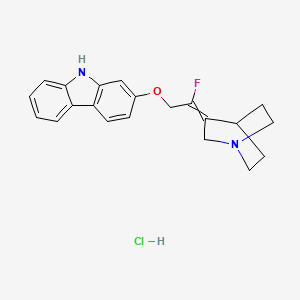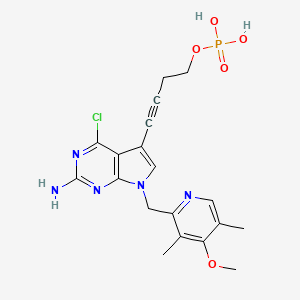
BIIB028
Overview
Description
BIIB-028 is a highly water-soluble molecule designed for parenteral administration. It is a phosphate pro-drug that releases the active metabolite CF2772 in vivo. BIIB-028 is known for its efficacy and tolerability in mouse models, where it has shown unprecedented results in causing tumor regressions at its maximum tolerated dose .
Preparation Methods
BIIB-028 is synthesized as a phosphate pro-drug. The synthetic route involves the preparation of the active metabolite CF2772, which is then converted into its phosphate form for better solubility and administration . The industrial production methods for BIIB-028 involve large-scale synthesis and purification processes to ensure the compound’s high purity and efficacy .
Chemical Reactions Analysis
BIIB-028 undergoes several types of chemical reactions, including:
Oxidation: BIIB-028 can be oxidized under specific conditions to form various oxidation products.
Reduction: The compound can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: BIIB-028 can participate in substitution reactions, where certain functional groups are replaced by others.
Common reagents and conditions used in these reactions include strong oxidizing agents for oxidation, reducing agents for reduction, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
BIIB-028 has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound for studying the behavior of phosphate pro-drugs and their active metabolites.
Biology: BIIB-028 is used to investigate the role of heat shock protein 90 (Hsp90) in cellular processes.
Industry: BIIB-028 is used in the development of new therapeutic agents and drug delivery systems.
Mechanism of Action
BIIB-028 exerts its effects by targeting the ATP-binding site of heat shock protein 90 (Hsp90). This disruption of Hsp90 function leads to the degradation of client proteins that are essential for cancer cell survival and proliferation. The molecular targets and pathways involved include the inhibition of Hsp90, leading to the destabilization of multiple oncogenic proteins .
Comparison with Similar Compounds
BIIB-028 is compared with other similar compounds, such as BIIB021, which is the first-generation Hsp90 inhibitor. While BIIB021 is administered orally, BIIB-028 is designed for parenteral administration and has shown better solubility and efficacy in preclinical models . Other similar compounds include various Hsp90 inhibitors that target the ATP-binding site, but BIIB-028 stands out due to its unique phosphate pro-drug design and high water solubility .
Similar Compounds
- BIIB021
- Geldanamycin
- Radicicol
BIIB-028’s uniqueness lies in its design as a phosphate pro-drug, which enhances its solubility and allows for effective parenteral administration .
Properties
CAS No. |
911398-13-5 |
|---|---|
Molecular Formula |
C19H21ClN5O5P |
Molecular Weight |
465.8 g/mol |
IUPAC Name |
4-[2-amino-4-chloro-7-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]pyrrolo[2,3-d]pyrimidin-5-yl]but-3-ynyl dihydrogen phosphate |
InChI |
InChI=1S/C19H21ClN5O5P/c1-11-8-22-14(12(2)16(11)29-3)10-25-9-13(6-4-5-7-30-31(26,27)28)15-17(20)23-19(21)24-18(15)25/h8-9H,5,7,10H2,1-3H3,(H2,21,23,24)(H2,26,27,28) |
InChI Key |
BMZGPNGECPQAGB-UHFFFAOYSA-N |
SMILES |
CC1=CN=C(C(=C1OC)C)CN2C=C(C3=C2N=C(N=C3Cl)N)C#CCCOP(=O)(O)O |
Canonical SMILES |
CC1=CN=C(C(=C1OC)C)CN2C=C(C3=C2N=C(N=C3Cl)N)C#CCCOP(=O)(O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>5 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
BIIB028; BIIB 028; BIIB-028. |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

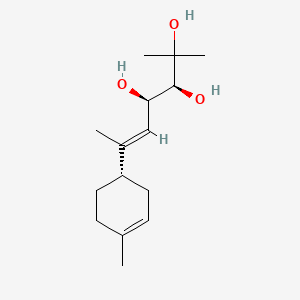
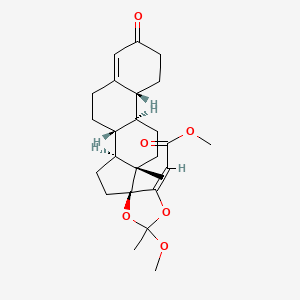
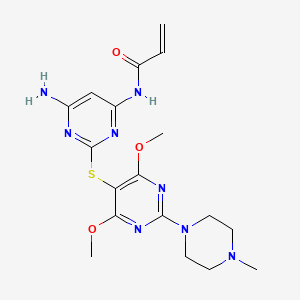
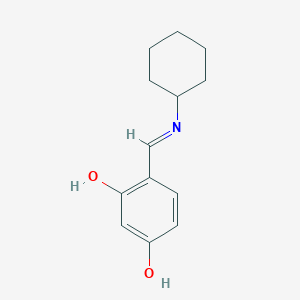
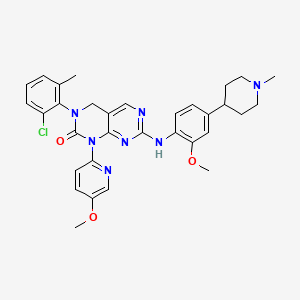
![1-cyclohexyl-3-(2,6-dimethylphenyl)-7-[4-(4-methylpiperazin-1-yl)anilino]-4H-pyrimido[4,5-d]pyrimidin-2-one](/img/structure/B611893.png)
